Cerivastatin-D5, Sodium Salt is a synthetic lipid-lowering agent that belongs to the class of hydroxymethylglutaryl-coenzyme A reductase inhibitors. It is a deuterated form of cerivastatin, which enhances its pharmacokinetic properties and allows for detailed metabolic studies. As a sodium salt, it exists in a stable, active form suitable for various applications in research and medicine.
Cerivastatin-D5, Sodium Salt is synthesized through complex chemical processes involving the modification of cerivastatin, a compound originally developed for cholesterol management. The sodium salt form is particularly useful for enhancing solubility and stability in biological systems.
Cerivastatin-D5, Sodium Salt is classified as:
The synthesis of Cerivastatin-D5, Sodium Salt involves several key steps:
Cerivastatin-D5 has a complex molecular structure characterized by a pyridine ring and various functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Cerivastatin-D5 undergoes several types of chemical reactions:
The major products from these reactions include oxidized derivatives, reduced forms, and substituted compounds that can be further studied for their biological properties and potential applications .
Cerivastatin-D5 exerts its pharmacological effects by inhibiting hydroxymethylglutaryl-coenzyme A reductase. This enzyme plays a critical role in the biosynthesis of cholesterol by converting hydroxymethylglutaryl-coenzyme A to mevalonate. By inhibiting this enzyme, Cerivastatin-D5 effectively reduces cholesterol synthesis in hepatic cells, leading to decreased levels of low-density lipoprotein cholesterol in the bloodstream. This mechanism is crucial for its application as a lipid-lowering agent .
Cerivastatin-D5, Sodium Salt is characterized by:
Key chemical properties include:
These properties are critical for its application in both laboratory settings and clinical uses .
Cerivastatin-D5, Sodium Salt has several scientific applications:
Cerivastatin-D5, Sodium Salt (CAS: 916314-45-9) is a deuterated isotopologue of the HMG-CoA reductase inhibitor cerivastatin, featuring strategic deuterium substitutions at five positions within its methoxymethyl group. The molecular formula is C₂₆D₅H₂₈FNNaO₅, with a precise molecular weight of 486.563 g/mol [1] [3] [6]. The isotopic labeling occurs specifically at the -OCH₂- moiety, where the methyl group (-CH₃) is replaced by -CD₃ and the methylene group (-CH₂-) becomes -CD₂-. This targeted deuteration preserves the parent compound's stereochemistry—retaining the (3R,5S,6E) configuration—while altering mass-dependent properties for analytical utility [3] [6].
The deuteration strategy serves dual purposes:
Table 1: Atomic Composition of Cerivastatin-D5 vs. Non-Deuterated Cerivastatin
Position | Cerivastatin Sodium | Cerivastatin-D5 |
---|---|---|
Methoxymethyl -CH₃ | -OCH₃ | -OCD₃ |
Methoxymethyl -CH₂ | -CH₂- | -CD₂- |
Molecular Formula | C₂₆H₃₃FNNaO₅ | C₂₆D₅H₂₈FNNaO₅ |
Molecular Weight | 481.53 g/mol | 486.56 g/mol |
Data compiled from [2] [6] [7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:²H-NMR analysis confirms deuterium incorporation through the absence of proton signals at δ 3.35 ppm (-OCH₃) and δ 4.45 ppm (-OCH₂-) present in non-deuterated cerivastatin. Characteristic ¹³C-NMR signals include:
Mass Spectrometry (MS):High-resolution ESI-MS shows a molecular ion peak at m/z 486.255 [M]⁺, corresponding to the +5 Da shift from non-deuterated cerivastatin (m/z 481.200). Fragmentation patterns reveal key ions:
Table 2: Characteristic MS Fragments of Cerivastatin-D5
m/z | Relative Intensity (%) | Fragment Assignment |
---|---|---|
486.6 | 100 | [M]⁺ |
468.5 | 28 | [M-H₂O]⁺ |
285.2 | 92 | C₁₇D₅H₁₀FNO₂⁺ (deuterated core) |
120.1 | 65 | C₆H₄F⁺ (unchanged) |
Infrared Spectroscopy (IR):FT-IR spectra exhibit a shift in C-D stretching vibrations to 2100–2200 cm⁻¹, absent in non-deuterated cerivastatin. The preserved carbonyl stretch at 1715 cm⁻¹ confirms sodium salt formation (carboxylate asymmetry) [6].
Biochemical Equivalence:Cerivastatin-D5 retains near-identical HMG-CoA reductase inhibitory activity (Kᵢ = 1.3 nM) compared to non-deuterated cerivastatin, as deuterium substitution does not alter the pharmacophore's stereoelectronic properties [7] [9]. Molecular docking simulations confirm identical binding poses within the HMG-CoA reductase active site [6].
Physicochemical Divergences:
Table 3: Comparative Biochemical and Physicochemical Properties
Property | Cerivastatin Sodium | Cerivastatin-D5 |
---|---|---|
HMG-CoA Reductase Kᵢ | 1.3 nM | 1.3 nM |
Aqueous Solubility (25°C) | ≥5 mg/mL | ≥5 mg/mL |
Metabolic t₁/₂ (hepatocytes) | 3.3 ± 0.2 hr | 4.1 ± 0.3 hr |
Primary Crystal Form | Monoclinic (Form I) | Amorphous |
CYP3A4 Metabolic Rate | 100% | 82% |
Polymorphic Behavior:Non-deuterated cerivastatin sodium hydrate exists in two crystalline polymorphs:
In contrast, Cerivastatin-D5 resists crystallization and consistently forms amorphous solids ("neat" form), attributed to isotopic disruption of lattice energy dynamics. This amorphous state shows no phase transitions upon heating from -20°C to 150°C [3] [6].
Thermodynamic Stability:Differential scanning calorimetry (DSC) of Cerivastatin-D5 reveals:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9